molecular formula C21H26FN3O5S B2478083 N'-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-[2-(furan-2-yl)ethyl]ethanediamide CAS No. 898415-32-2

N'-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-[2-(furan-2-yl)ethyl]ethanediamide

Cat. No.: B2478083
CAS No.: 898415-32-2
M. Wt: 451.51
InChI Key: AYGICWVEIAJGBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-[2-(furan-2-yl)ethyl]ethanediamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring, a furan ring, and a fluorobenzene sulfonyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-[2-(furan-2-yl)ethyl]ethanediamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorobenzene sulfonyl group, and the attachment of the furan ring. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-[2-(furan-2-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furan-2-carboxylic acid, while reduction of the piperidine ring can yield piperidine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-[2-(furan-2-yl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The fluorobenzene sulfonyl group may interact with enzymes or receptors, modulating their activity. The piperidine and furan rings may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-[2-(furan-2-yl)ethyl]ethanediamide is unique due to its combination of a piperidine ring, a furan ring, and a fluorobenzene sulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-[2-(furan-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O5S/c22-16-6-8-19(9-7-16)31(28,29)25-14-2-1-4-17(25)10-12-23-20(26)21(27)24-13-11-18-5-3-15-30-18/h3,5-9,15,17H,1-2,4,10-14H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYGICWVEIAJGBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCNC(=O)C(=O)NCCC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.